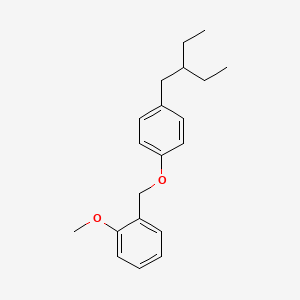![molecular formula C12H10S2 B14297441 2-[(2-Phenylethenyl)sulfanyl]thiophene CAS No. 113791-96-1](/img/structure/B14297441.png)
2-[(2-Phenylethenyl)sulfanyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Phenylethenyl)sulfanyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a phenylethenyl group via a sulfur atom. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethenyl)sulfanyl]thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of metal-catalyzed reactions due to their efficiency and scalability. The Suzuki–Miyaura coupling is one such method that is widely used in the industry for the production of complex thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Phenylethenyl)sulfanyl]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
2-[(2-Phenylethenyl)sulfanyl]thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]thiophene involves its interaction with various molecular targets and pathways. For example, its anti-cancer activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(2-Phenylethenyl)sulfanyl]thiophene include other thiophene derivatives such as 2-Butylthiophene and 2-Octylthiophene . These compounds share a common thiophene ring structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness
What sets this compound apart from other similar compounds is its unique phenylethenyl substituent, which can impart distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
113791-96-1 |
|---|---|
Fórmula molecular |
C12H10S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
2-(2-phenylethenylsulfanyl)thiophene |
InChI |
InChI=1S/C12H10S2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-10H |
Clave InChI |
AUBLGYYVCQSCDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CSC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
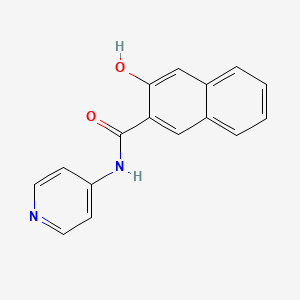
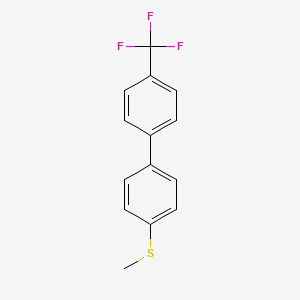
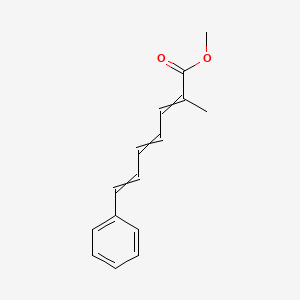
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
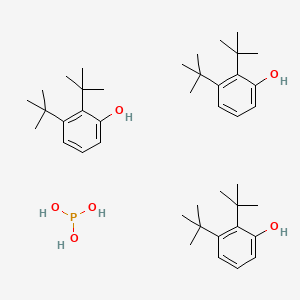
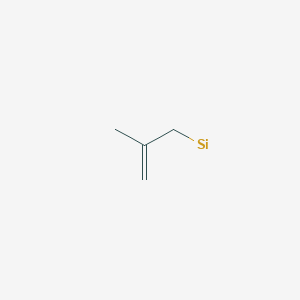

![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)


